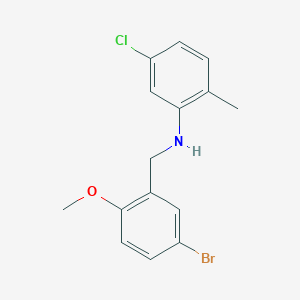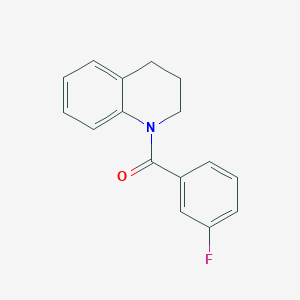
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as FB-TQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FB-TQ belongs to the class of tetrahydroquinoline derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activities by modulating various signaling pathways. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to reduce the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and inflammation.
実験室実験の利点と制限
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to the use of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. For example, the exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline have not been fully characterized, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research on 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. First, more studies are needed to elucidate the mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, which will provide insights into its potential as a therapeutic agent. Second, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline need to be fully characterized to determine its safety and efficacy in vivo. Third, the development of novel derivatives of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline with improved biological activities and pharmacokinetic properties is an attractive strategy for the optimization of this compound as a therapeutic agent. Finally, the application of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the yield of the product is relatively high. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the replication of hepatitis B virus, suggesting its potential as an anti-viral agent.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXGXUNFOTAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
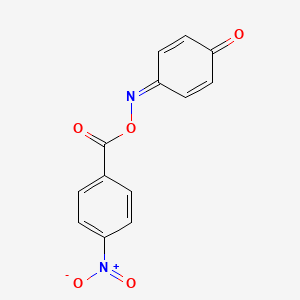

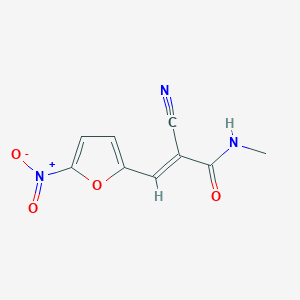
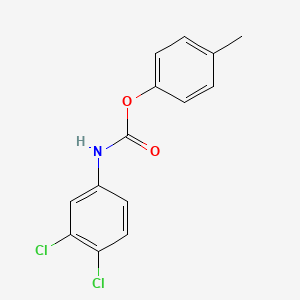
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
